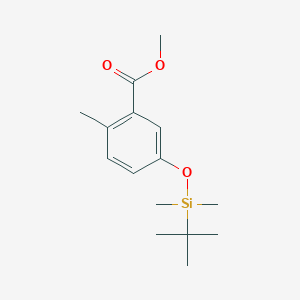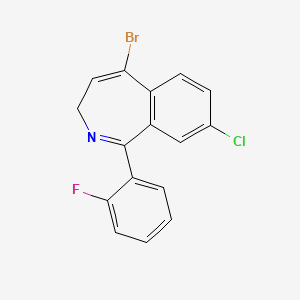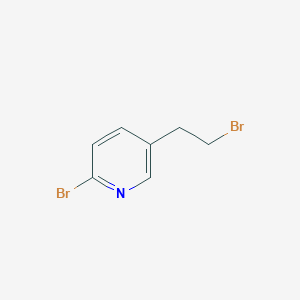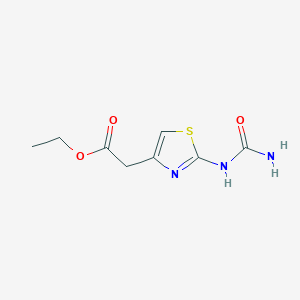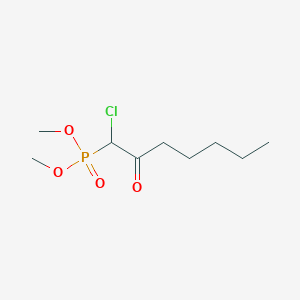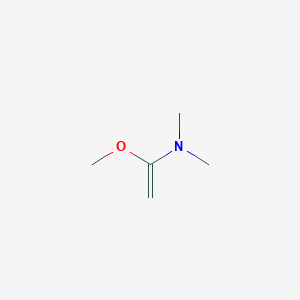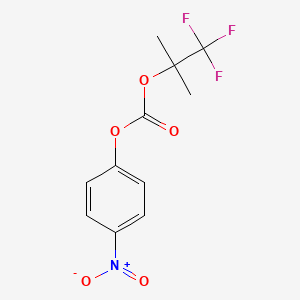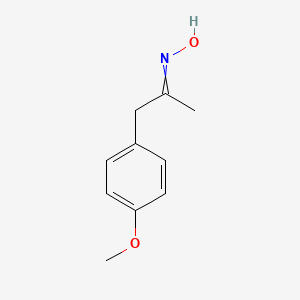
1-(4-Methoxyphenyl)acetoneoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)acetoneoxime is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetone, where the oxime group is attached to the carbonyl carbon, and a methoxy group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)acetoneoxime can be synthesized through the reaction of 4-methoxyphenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows:
- Dissolve 4-methoxyphenylacetone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for 4-methoxyphenylacetone oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)acetoneoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Methoxyphenyl)acetoneoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-methoxyphenylacetone oxime involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The oxime group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetone: The parent compound without the oxime group.
4-Methoxybenzaldehyde oxime: An oxime derivative of 4-methoxybenzaldehyde.
4-Methoxyphenylacetic acid oxime: An oxime derivative of 4-methoxyphenylacetic acid.
Uniqueness
1-(4-Methoxyphenyl)acetoneoxime is unique due to the presence of both the methoxy and oxime groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
特性
CAS番号 |
52271-41-7 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-[1-(4-methoxyphenyl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c1-8(11-12)7-9-3-5-10(13-2)6-4-9/h3-6,12H,7H2,1-2H3 |
InChIキー |
XCAWVHHYSAGLPZ-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


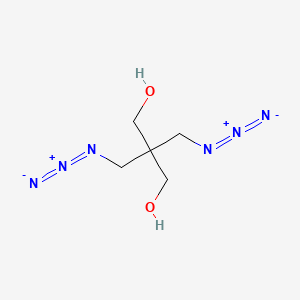
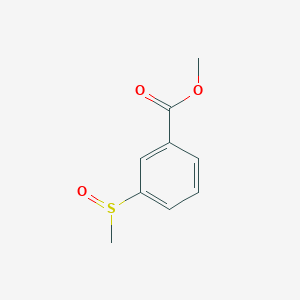
![methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate](/img/structure/B8676021.png)
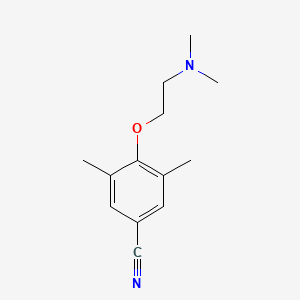
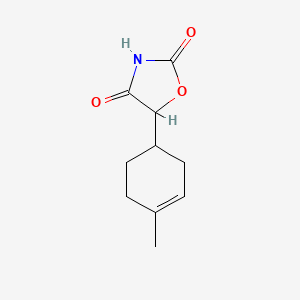
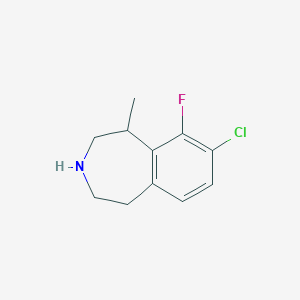
![tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8676051.png)
